SC-560

Description

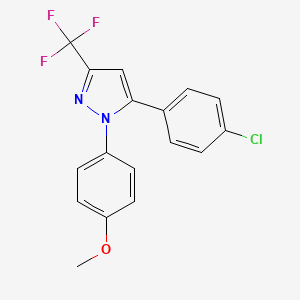

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole has been reported in Alstonia yunnanensis with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUGCKBLVKJMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401775 |

Source

|

| Record name | SC-560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188817-13-2 |

Source

|

| Record name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188817-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SC 560 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188817132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC-560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SC-560 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SC-560 on Cyclooxygenase-1 (COX-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the synthesis of prostanoids. This technical guide delineates the core mechanism of action of this compound on COX-1, presenting a comprehensive overview of its binding, inhibitory effects, and kinetic properties. This document synthesizes quantitative data from multiple studies, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and its Significance

This compound, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a diarylheterocycle compound that has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of COX-1.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and its isoform COX-2, this compound exhibits a remarkable selectivity for COX-1.[1][2] This selectivity allows for the specific interrogation of COX-1's functions in various biological processes, including inflammation, pain, and cancer.[3][4]

Core Mechanism of Action

This compound exerts its inhibitory effect on COX-1 through direct binding to the enzyme's active site.[3] This interaction competitively blocks the access of the natural substrate, arachidonic acid, to the catalytic domain of the enzyme. By occupying the active site, this compound prevents the conversion of arachidonic acid into the intermediate prostaglandin H2 (PGH2), which is the precursor for the synthesis of various prostaglandins and thromboxanes.[2]

Binding and Inhibition Kinetics

This compound is characterized as a potent inhibitor of COX-1, with reported IC50 values in the low nanomolar range.[3][5] While detailed kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) are not extensively reported in the reviewed literature, the available data consistently demonstrate a high-affinity interaction with COX-1. Some studies suggest that this compound exhibits time-dependent inhibition of COX-1.[6]

A point of note is the discrepancy observed between the in-vitro and whole-cell activity of this compound. While in cell-free assays, it is a highly selective COX-1 inhibitor, in some whole-cell systems, it has been reported to act as a non-selective COX inhibitor.[2] The precise mechanism behind this difference has not yet been fully elucidated.

Quantitative Inhibition Data

The following table summarizes the key quantitative data regarding the inhibitory potency and selectivity of this compound on COX-1 and COX-2.

| Parameter | Value | Enzyme | Species | Reference(s) |

| IC50 | 9 nM | COX-1 | Human (recombinant) | [1][3][5] |

| IC50 | 6.3 µM | COX-2 | Human (recombinant) | [1][3][5] |

| Selectivity (COX-2 IC50 / COX-1 IC50) | ~700-fold | - | - | [1] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical COX-1 signaling pathway and the point of inhibition by this compound.

References

- 1. Griz/Cat Watch Locations | University of Montana [grizalum.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The selective cyclooxygenase-1 inhibitor this compound suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of SC-560: A Technical Guide to a Highly Selective COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. It belongs to the diarylheterocycle class of compounds, a chemical scaffold that also includes the well-known COX-2 selective inhibitor, celecoxib. The discovery of this compound arose from research programs aimed at developing selective COX-2 inhibitors. However, unlike its structural relatives, this compound exhibits a remarkable and potent selectivity for the COX-1 isoform, making it an invaluable pharmacological tool for elucidating the specific physiological and pathological roles of COX-1. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference(s) |

| IC50 | 9 nM | 6.3 µM | ~700 | [1][2] |

| IC50 | 4.8 nM | 1.4 µM | ~292 | |

| IC50 | 2.4 nM | 470 nM | ~196 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (Intravenous, 10 mg/kg) | Value (Oral, 10 mg/kg in PEG 600) | Value (Oral, 10 mg/kg in 1% Methylcellulose) | Reference(s) |

| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 | |

| t1/2 (h) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 | |

| CL (L/h/kg) | 1.15 ± 0.46 | - | - | |

| Vd (L/kg) | 9.1 ± 4.6 | - | - | |

| Cmax (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 | |

| Tmax (h) | - | 1.00 ± 1.8 | 2.0 ± 0 | |

| Bioavailability | - | <15% | <15% |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

General Procedure:

-

Formation of the 1,3-diketone: The requisite 1,3-diketone, 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, can be synthesized via a Claisen condensation between ethyl trifluoroacetate and 4'-chloroacetophenone.

-

Cyclization/Condensation: The synthesized 1,3-diketone is then reacted with 4-methoxyphenylhydrazine (or its hydrochloride salt in the presence of a base) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (this compound).

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

Stannous chloride (to stop the reaction)

-

ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer. A vehicle control (DMSO) should also be prepared.

-

Pre-incubation: In a microplate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2). Then, add the test compound or vehicle control. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride.

-

PGE2 Quantification: The amount of PGE2 produced in each well is quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) and vehicle

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound (this compound) or its vehicle is administered to the rats, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation (e.g., 30-60 minutes).

-

Induction of Edema: A small volume (e.g., 0.1 mL) of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat. The contralateral (left) paw can be injected with saline as a control.

-

Measurement of Paw Volume: The paw volume of both hind paws is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. Alternatively, paw thickness can be measured with calipers.

-

Data Analysis: The degree of paw edema is calculated as the difference in paw volume between the carrageenan-injected paw and the saline-injected paw (or the baseline measurement of the same paw before injection). The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship of COX-1 Selectivity

Caption: Logical relationship illustrating the basis of this compound's COX-1 selectivity.

References

SC-560: A Comprehensive Technical Profile of a Selective COX-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SC-560, a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). Below, we detail its inhibitory activity against COX-1 versus COX-2, the experimental methodologies used to determine these activities, and the key signaling pathways influenced by its mechanism of action.

Data Presentation: Inhibitory Potency (IC50) of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, its selectivity for COX-1 over COX-2 is a defining characteristic. The compound demonstrates a significantly lower IC50 for COX-1, indicating a much higher potency for this isoform. The data from multiple studies are summarized below.

| Enzyme | This compound IC50 | Reference |

| COX-1 | 9 nM (0.009 µM) | [1][2] |

| COX-2 | 6.3 µM | [1][2] |

| COX-1 | 7 nM (0.007 µM) | [3] |

| COX-2 | 75 µM | [3] |

| COX-1 | 4.8 nM (0.0048 µM) | [4] |

| COX-2 | 1.4 µM | [4] |

Note: Variations in IC50 values are expected and can be attributed to differences in experimental systems, assay conditions, and cell types used.

Experimental Protocols

Determining the IC50 of an inhibitor like this compound involves precise and controlled enzymatic assays. The following sections describe common methodologies cited in the literature.

In Vitro Fluorometric COX Inhibition Assay

This is a common method for screening COX inhibitors using purified enzymes.

-

Objective: To measure the direct inhibitory effect of this compound on COX-1 and COX-2 enzymatic activity.

-

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe and Cofactor

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

96-well microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions to the desired test concentrations.

-

Reaction Setup: In a 96-well plate, add the COX assay buffer, COX probe, COX cofactor, and the specific enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add a small volume of the diluted this compound solution to the sample wells. For control wells, add only the solvent (Enzyme Control) or a known inhibitor (Inhibitor Control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously.

-

Measurement: Immediately measure the fluorescence kinetics over a period of 5-10 minutes at 25°C, with excitation and emission wavelengths typically around 535 nm and 587 nm, respectively[5][6].

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. The percent inhibition is determined relative to the enzyme control. The IC50 value is then calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[7][8].

-

Cell-Based Whole Blood/Monocyte Assay

This assay measures inhibitor activity in a more physiologically relevant environment.

-

Objective: To evaluate the potency of this compound on COX-1 and COX-2 activity within whole cells.

-

Methodology:

-

Cell Isolation: Isolate human peripheral monocytes from healthy volunteers[4].

-

COX-1 Activity (Unstimulated Cells): Incubate unstimulated monocytes, which primarily express COX-1, with various concentrations of this compound. The production of prostaglandins (e.g., PGE2) or thromboxane B2 (TxB2) is measured as an indicator of COX-1 activity[4].

-

COX-2 Activity (Stimulated Cells): To measure COX-2 inhibition, induce COX-2 expression in monocytes by stimulating them with lipopolysaccharide (LPS). Then, incubate the LPS-stimulated cells with different concentrations of this compound[4].

-

Quantification: After incubation, collect the cell supernatants. The concentration of PGE2 or other prostanoids is quantified using an enzyme immunoassay (EIA) or similar detection method[9].

-

IC50 Calculation: Calculate IC50 values based on the reduction in prostanoid levels at different inhibitor concentrations[9].

-

Visualizations: Pathways and Workflows

Signaling Pathways Affected by this compound

This compound primarily acts by blocking the cyclooxygenase active site, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostanoids. This inhibition has downstream consequences on various cellular pathways.

Caption: Mechanism of this compound and its downstream cellular effects.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a COX inhibitor follows a structured workflow, from preparation to final data analysis.

Caption: Generalized workflow for COX inhibitor IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-560: A Comprehensive Technical Guide to its Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins. While its primary mechanism of action is well-established, emerging research reveals a more complex biological profile, including paradoxical effects in whole-cell systems and COX-1 independent activities. This technical guide provides an in-depth exploration of the biological function and signaling pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Biological Function: Selective COX-1 Inhibition

This compound is a diarylpyrazole derivative that exhibits high selectivity for the COX-1 isoform over COX-2. In cell-free enzymatic assays, this compound demonstrates potent inhibition of COX-1 at nanomolar concentrations, while its inhibitory effect on COX-2 is significantly weaker, requiring micromolar concentrations.[1][2] This selectivity is attributed to its specific binding to the active site of the COX-1 enzyme, thereby blocking the synthesis of prostaglandins such as prostaglandin E2 (PGE2) and thromboxane A2 (TxA2).[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified across various studies. The half-maximal inhibitory concentration (IC50) values consistently demonstrate its high selectivity for COX-1.

| Enzyme | IC50 (nM) | Cell/System Type | Reference |

| COX-1 | 9 | Human Recombinant Enzyme | [1] |

| COX-2 | 6300 | Human Recombinant Enzyme | [1] |

| COX-1 | 1.8 | Human Monocytes (PGE2 synthesis) | |

| COX-1 | 2.5 | Human Platelets (Thromboxane A2 synthesis) |

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the arachidonic acid cascade, specifically through the inhibition of COX-1.

The Cyclooxygenase-1 (COX-1) Pathway

Arachidonic acid, released from the cell membrane by phospholipases, is converted by COX-1 into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of biologically active prostanoids, including prostaglandins and thromboxanes. This compound directly inhibits the initial step of this pathway catalyzed by COX-1.

Paradoxical and COX-1 Independent Functions

While this compound is highly selective for COX-1 in purified enzyme systems, its activity in whole cells can be more complex. Some studies have reported that this compound can act as a non-selective COX inhibitor in certain cell types. Furthermore, this compound has been shown to induce apoptosis in cancer cells through a mechanism that appears to be independent of its COX-1 inhibitory activity.

Unselective Inhibition in Whole Cells

In contrast to its selectivity in cell-free assays, this compound has been observed to inhibit both COX-1 and COX-2 in whole-cell systems, such as in neurons and macrophages. This suggests that cellular factors may influence the drug's activity and selectivity.

COX-1 Independent Apoptosis in Cancer Cells

This compound has been demonstrated to induce apoptosis in human hepatocellular carcinoma (HCC) cells.[3] This effect is associated with the downregulation of anti-apoptotic proteins, survivin and X-linked inhibitor of apoptosis protein (XIAP), and the subsequent activation of executioner caspases-3 and -7.[3] This pro-apoptotic activity appears to be independent of COX-1 inhibition, suggesting an alternative molecular target or pathway.

In Vivo Studies

In vivo studies in rat models have provided further insights into the biological effects of this compound.

Anti-inflammatory Effects

Oral administration of this compound in rats has been shown to inhibit COX-1 in vivo.[1] However, its efficacy in acute inflammation models is limited, suggesting that COX-2 plays a more dominant role in these processes.

Hepatopulmonary Syndrome

In a rat model of hepatopulmonary syndrome (HPS) induced by common bile duct ligation, this compound treatment was found to improve hypoxia and reduce intrapulmonary shunts.[4] This therapeutic effect was associated with the attenuation of pulmonary inflammation and angiogenesis, mediated through the downregulation of COX, NF-κB, and VEGF pathways.[4]

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat | 10 or 30 mg/kg, oral | Completely inhibits ionophore-stimulated TxB2 production. | [1] |

| Rat (HPS model) | 14-day treatment | Improved hypoxia, reduced intrapulmonary shunts, attenuated pulmonary inflammation and angiogenesis. | [4] |

Experimental Protocols

Whole Blood Assay for COX-1 Activity

This assay measures the production of thromboxane B2 (TxB2), a stable metabolite of TxA2, in whole blood as an indicator of platelet COX-1 activity.

Detailed Methodology:

-

Blood Collection: Draw venous blood into tubes without anticoagulant.

-

Incubation: Immediately after collection, aliquot the blood and incubate with varying concentrations of this compound or vehicle control at 37°C.

-

Clotting: Allow the blood to clot for a standardized time, typically 1 hour at 37°C, to induce maximal thrombin generation and subsequent TxA2 production.

-

Serum Separation: Centrifuge the clotted blood at approximately 1,500 x g for 10 minutes to separate the serum.

-

Thromboxane B2 Measurement: Collect the serum and measure the concentration of TxB2 using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Cellular Apoptosis Assay

The pro-apoptotic effects of this compound on cancer cells can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Detailed Methodology:

-

Cell Culture and Treatment: Plate hepatocellular carcinoma cells (e.g., HepG2, Huh7) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of COX-1. Its high selectivity in cell-free systems makes it ideal for dissecting the specific contributions of this enzyme. However, researchers should be aware of its potential for non-selective effects in whole cells and its intriguing COX-1 independent pro-apoptotic activity. Further investigation into these alternative mechanisms will undoubtedly provide a more complete understanding of the multifaceted biological functions of this compound and may open new avenues for therapeutic development.

References

- 1. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotech.illinois.edu [biotech.illinois.edu]

- 3. rndsystems.com [rndsystems.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclooxygenase-1 in Hepatocellular Carcinoma and the Therapeutic Potential of SC-560: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-1 (COX-1), traditionally viewed as a constitutively expressed enzyme responsible for homeostatic prostaglandin synthesis, is emerging as a significant contributor to the pathophysiology of various cancers, including hepatocellular carcinoma (HCC).[1] While the role of the inducible COX-2 isoform in carcinogenesis has been extensively studied, recent evidence indicates that COX-1 is also a viable therapeutic target.[1] This technical guide provides an in-depth analysis of the role of COX-1 in HCC, with a particular focus on the effects of SC-560, a highly selective COX-1 inhibitor.[2] We will detail the molecular pathways affected by this compound, present quantitative data on its anti-tumor effects, and provide comprehensive experimental protocols for key assays, alongside visual representations of signaling pathways and experimental workflows.

Introduction: COX-1 in the Landscape of Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The inflammatory microenvironment is a critical driver of HCC development and progression. Cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, are key players in inflammation.[2] While COX-2 has been the primary focus of anti-cancer therapies, studies have shown that COX-1 is also expressed in HCC tissues, and its expression levels can be higher in well-differentiated tumors compared to poorly-differentiated ones.[1] This suggests a role for COX-1 in the earlier stages of tumor development.

This compound is a potent and selective inhibitor of COX-1, with an IC50 of 9 nM for COX-1, which is approximately 700-fold more selective for COX-1 over COX-2 (IC50 of 6.3 µM).[2][3] This high selectivity makes this compound an invaluable tool for elucidating the specific functions of COX-1 in HCC and as a potential therapeutic agent.

Molecular Mechanisms of this compound in Hepatocellular Carcinoma

This compound exerts its anti-tumor effects in HCC through the induction of apoptosis and inhibition of cell proliferation.[1] The underlying mechanisms involve the modulation of key apoptotic and cell survival proteins.

Induction of Apoptosis

This compound treatment in HCC cell lines leads to a dose-dependent increase in apoptosis.[1] This is achieved through the downregulation of anti-apoptotic proteins and the activation of executioner caspases.

-

Inhibition of Anti-Apoptotic Proteins: this compound has been shown to decrease the protein levels of survivin and X-linked inhibitor of apoptosis protein (XIAP), two key members of the inhibitor of apoptosis (IAP) family that are often overexpressed in cancer cells.[1]

-

Activation of Caspases: The reduction in survivin and XIAP levels is followed by the activation of caspase-3 and caspase-7, the primary executioner caspases that orchestrate the dismantling of the cell during apoptosis.[1]

Inhibition of Cell Proliferation

In addition to inducing apoptosis, this compound demonstrates a dose- and time-dependent inhibition of HCC cell growth.[1] Studies combining this compound with selective COX-2 inhibitors, such as nimesulide and CAY10404, have shown additive effects on growth inhibition, suggesting that targeting both COX isoforms may be a more effective therapeutic strategy.[1]

Quantitative Data on the Efficacy of this compound in HCC

The following tables summarize the quantitative effects of this compound on HCC cell lines as reported in the literature.

Table 1: Dose-Dependent Inhibition of HCC Cell Growth by this compound [1]

| Cell Line | This compound Concentration (µM) | % Growth Inhibition (72h) |

| HuH-6 | 5 | ~10% |

| 10 | ~25% | |

| 25 | ~50% | |

| 50 | ~75% | |

| 100 | ~90% | |

| HA22T/VGH | 5 | ~5% |

| 10 | ~15% | |

| 25 | ~40% | |

| 50 | ~65% | |

| 100 | ~85% |

Table 2: Induction of Caspase-3/7 Activity by this compound in HuH-6 Cells [4]

| This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (24h) |

| 10 | ~1.5 |

| 25 | ~2.5 |

| 50 | ~4.0 |

| 100 | ~6.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on HCC cells.

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is adapted from studies investigating the effect of this compound on HCC cell proliferation.[1]

-

Cell Seeding: Seed HCC cells (e.g., HuH-6, HA22T/VGH) in 96-well plates at a density of 5,000 cells/well in a final volume of 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve the final desired concentrations (e.g., 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol provides a method for quantifying apoptosis using flow cytometry.[5][6]

-

Cell Seeding and Treatment: Seed HCC cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay

This protocol describes a method to measure the activity of caspase-3 and -7.[4]

-

Cell Lysis: After treatment with this compound, lyse the HCC cells according to the manufacturer's protocol of a commercial caspase-3/7 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3/7 substrate provided in the kit.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold change relative to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and experimental procedures.

Caption: this compound induced apoptotic pathway in HCC cells.

Caption: Experimental workflow for apoptosis detection.

Conclusion and Future Directions

The selective COX-1 inhibitor, this compound, demonstrates significant anti-tumor activity in hepatocellular carcinoma models by inhibiting cell proliferation and inducing apoptosis. The data presented in this guide highlight the importance of COX-1 as a therapeutic target in HCC. Future research should focus on in vivo studies to validate these findings and explore the potential of combination therapies involving this compound and other anti-cancer agents. Furthermore, the development of novel COX-1 inhibitors with improved pharmacokinetic profiles could pave the way for new treatment strategies for HCC.

References

- 1. Is cyclooxygenase-1 involved in neuroinflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-560 as a Chemical Probe for Cyclooxygenase-1 (COX-1) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-1 (COX-1), a constitutively expressed enzyme, plays a critical role in various physiological processes through the synthesis of prostanoids. Differentiating its specific functions from the inducible COX-2 isoform is paramount for targeted therapeutic development. SC-560 has emerged as a potent and highly selective chemical probe for elucidating the physiological and pathological roles of COX-1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and applications. It offers detailed experimental protocols for in vitro and in vivo studies and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of COX-1's function and its modulation by this compound.

Introduction to this compound

This compound, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a diaryl heterocycle that was identified as a potent and selective inhibitor of cyclooxygenase-1 (COX-1).[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, this compound's high selectivity makes it an invaluable tool for dissecting the specific contributions of COX-1 to cellular and systemic processes.[2] The enzymes COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and normal physiological functions.[2]

Mechanism of Action: this compound acts as a competitive inhibitor of the cyclooxygenase activity of COX-1, binding to the active site and preventing the conversion of arachidonic acid to PGH2.[3][4] This selective inhibition allows researchers to probe the downstream effects of reduced COX-1-derived prostanoid synthesis.

Quantitative Data: Potency, Selectivity, and Pharmacokinetics

The utility of this compound as a chemical probe is underscored by its impressive selectivity for COX-1 over COX-2. This section summarizes the key quantitative parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | COX-1 | COX-2 | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) | Reference(s) |

| IC50 | 9 nM | 6.3 µM | ~700-fold | [2][4][5] |

| IC50 | 7 nM | 75 µM | >10,000-fold | [1] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Administration Route | Formulation | Reference(s) |

| Oral Bioavailability | ~5% | Oral | 1% Methylcellulose | [1] |

| Oral Bioavailability | ~15% | Oral | Polyethylene glycol 600 | [1] |

| Distribution | Extensively distributes into tissues | Intravenous/Oral | Polyethylene glycol 600 / 1% Methylcellulose | [6] |

| Clearance | Approaches hepatic plasma flow | Intravenous | Polyethylene glycol 600 | [6] |

Note: The significant formulation-dependent bioavailability highlights the importance of careful consideration of the delivery vehicle in in vivo experiments.

Signaling Pathways Involving COX-1

COX-1 is a key enzyme in the arachidonic acid metabolism cascade, leading to the production of various prostanoids that act on downstream signaling pathways.

In certain pathological contexts, such as hepatopulmonary syndrome, the inhibition of COX-1 by this compound has been shown to attenuate downstream signaling pathways like NF-κB and VEGF.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of COX-1 function using this compound.

In Vitro COX-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the IC50 of this compound for COX-1.[9][10]

Materials:

-

Recombinant human or ovine COX-1 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex Red)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm for Amplex Red)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in COX Assay Buffer to achieve the desired final concentrations.

-

Prepare a working solution of COX-1 enzyme in cold COX Assay Buffer.

-

Prepare a working solution of arachidonic acid in COX Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme

-

COX-1 enzyme solution

-

This compound solution at various concentrations (or DMSO for the control).

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the fluorometric probe to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately begin kinetic measurement of fluorescence in a microplate reader at 37°C for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Assay for COX-1 Function

This protocol provides a general framework for assessing the effect of this compound on COX-1 activity in a cellular context by measuring prostaglandin production.

Materials:

-

Human cell line expressing COX-1 (e.g., U937 monocytes, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Arachidonic acid or a calcium ionophore (e.g., A23187) to stimulate prostaglandin synthesis

-

ELISA kit for measuring a specific prostaglandin (e.g., PGE2 or Thromboxane B2)

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Pre-treat the cells with various concentrations of this compound (or DMSO for control) for a specified period (e.g., 1-2 hours).

-

-

Stimulation of Prostaglandin Production:

-

Stimulate the cells with arachidonic acid or a calcium ionophore for a defined time (e.g., 15-30 minutes).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant for prostaglandin measurement.

-

Lyse the cells to determine the total protein concentration for normalization.

-

Measure the concentration of the target prostaglandin in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the prostaglandin concentrations to the total protein content of the corresponding cell lysates.

-

Calculate the percentage of inhibition of prostaglandin synthesis for each this compound concentration compared to the stimulated control.

-

Determine the IC50 of this compound in the cellular context.

-

In Vivo Assessment of COX-1 Inhibition in Rats

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in inhibiting COX-1 activity.

Materials:

-

Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., 1% methylcellulose or polyethylene glycol 600)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

ELISA kit for Thromboxane B2 (TxB2)

Procedure:

-

Animal Dosing:

-

Administer this compound orally to rats at various doses. A control group should receive the vehicle alone.

-

-

Blood Collection:

-

At a specified time point after dosing (e.g., 1-2 hours), collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).

-

-

Ex Vivo Thromboxane B2 Measurement:

-

Allow the whole blood to clot at 37°C for 1 hour to stimulate TxB2 production by platelets.

-

Centrifuge the clotted blood to separate the serum.

-

Measure the concentration of TxB2 in the serum using an ELISA kit.

-

-

Data Analysis:

-

Compare the serum TxB2 levels in the this compound-treated groups to the vehicle-treated control group to determine the in vivo inhibition of COX-1 activity.

-

Applications of this compound as a Chemical Probe

The high selectivity of this compound has enabled its use in a wide range of research areas to delineate the specific roles of COX-1:

-

Inflammation and Pain: Studies using this compound have helped to clarify the relative contributions of COX-1 and COX-2 in different models of inflammation and pain.

-

Cancer Research: this compound has been used to investigate the role of COX-1 in tumor growth, apoptosis, and angiogenesis in various cancer types, including hepatocellular carcinoma and ovarian cancer.[11][12]

-

Gastrointestinal Physiology: The use of this compound has been instrumental in understanding the gastroprotective functions of COX-1-derived prostaglandins.

-

Cardiovascular Research: this compound is a valuable tool for studying the role of COX-1 in platelet aggregation and thrombosis.

Conclusion

This compound is a powerful and selective chemical probe that has been pivotal in advancing our understanding of the multifaceted functions of COX-1. Its high affinity and selectivity for COX-1 over COX-2 allow for the precise dissection of COX-1-mediated signaling pathways in both physiological and pathological conditions. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary tools and information to effectively utilize this compound in their investigations into the complex biology of cyclooxygenase-1. Careful consideration of its pharmacokinetic properties, particularly its low oral bioavailability, is crucial for the design and interpretation of in vivo studies. As research continues, this compound will undoubtedly remain an indispensable tool for the drug development community in the pursuit of novel and targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of SC-560: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of SC-560, a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1). By examining the core molecular scaffold and the impact of various substitutions, this document provides a comprehensive overview for researchers engaged in the development of novel anti-inflammatory and anti-neoplastic agents.

Core Compound: this compound

This compound, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a member of the diarylpyrazole class of compounds. It exhibits remarkable selectivity for COX-1 over its isoform, COX-2. This selectivity is a key aspect of its pharmacological profile and the foundation of its structure-activity relationship.

Quantitative Analysis of this compound and Analogs

The inhibitory potency of this compound and its derivatives against COX-1 and COX-2 is typically quantified by determining their half-maximal inhibitory concentrations (IC50). The following table summarizes the in vitro inhibitory activities of this compound and a series of its analogs, highlighting the key structural modifications and their impact on potency and selectivity.[1]

| Compound | R1 (at position 1 of pyrazole) | R5 (at position 5 of pyrazole) | R3 (at position 3 of pyrazole) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) |

| This compound | 4-methoxyphenyl | 4-chlorophenyl | CF3 | 0.009 | 6.3 | 700 |

| Analog 1 | 4-sulfamoylphenyl | 4-methylphenyl | CF3 | >100 | 0.04 | N/A |

| Analog 2 | 4-sulfamoylphenyl | 4-fluorophenyl | CF3 | 10 | 0.05 | 0.005 |

| Analog 3 | 4-sulfamoylphenyl | 4-chlorophenyl | CF3 | 1.3 | 0.015 | 0.012 |

| Analog 4 | 4-sulfamoylphenyl | 4-bromophenyl | CF3 | 0.5 | 0.01 | 0.02 |

| Analog 5 | 4-sulfamoylphenyl | 4-iodophenyl | CF3 | 0.1 | 0.02 | 0.2 |

| Analog 6 | 4-sulfamoylphenyl | 4-methoxyphenyl | CF3 | 100 | 0.1 | 0.001 |

| Analog 7 | 4-sulfamoylphenyl | 4-methylphenyl | H | >100 | >100 | N/A |

| Analog 8 | 4-sulfamoylphenyl | 4-methylphenyl | CH3 | >100 | 10 | N/A |

Structure-Activity Relationship Insights

The data presented in the table reveals several key insights into the SAR of the diarylpyrazole scaffold:

-

The 1-Aryl Substituent is Critical for COX-2 Selectivity: The presence of a 4-sulfamoylphenyl group at the R1 position is a strong determinant for potent COX-2 inhibition.[1] In contrast, this compound, with a 4-methoxyphenyl group at this position, displays a marked preference for COX-1. This highlights the importance of the sulfonamide moiety in interacting with the active site of COX-2.

-

Halogenation at the 5-Phenyl Ring Modulates Potency: For the 4-sulfamoylphenyl series (Analogs 2-5), increasing the size of the halogen at the para-position of the 5-phenyl ring (R5) generally enhances COX-1 inhibitory activity, with the iodo-substituted analog (Analog 5) being the most potent in this series against COX-1.[1]

-

The 3-Trifluoromethyl Group is Essential for Potency: The trifluoromethyl group at the R3 position is a crucial feature for high inhibitory potency against both COX isoforms.[1] Replacement of the CF3 group with hydrogen (Analog 7) or a methyl group (Analog 8) leads to a significant loss of activity.[1]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of compounds in inhibiting COX-1 and COX-2.

Materials:

-

COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep on ice.

-

Prepare a working solution of the COX Probe and COX Cofactor in COX Assay Buffer.

-

Prepare a solution of Arachidonic Acid by mixing with NaOH, followed by dilution with water.

-

-

Assay Plate Setup:

-

Add COX Assay Buffer to all wells.

-

Add the test compound at various concentrations to the sample wells.

-

Add a known COX-1 inhibitor (like this compound) to the positive control wells and DMSO to the vehicle control wells.

-

Add the diluted COX-1 or COX-2 enzyme to all wells except the blank.

-

-

Reaction Initiation and Measurement:

-

Add the prepared Arachidonic Acid solution to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition versus the log of the test compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

COX-1 Inhibition and Downstream Signaling

This compound's selective inhibition of COX-1 blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2). Reduced PGE2 levels have downstream consequences on signaling pathways involved in inflammation and angiogenesis, such as the NF-κB and VEGF pathways.

References

In Vitro Characterization of SC-560: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-560 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme pivotal in the conversion of arachidonic acid to prostaglandins.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound against COX Isozymes

| Target | IC50 | Selectivity (COX-2/COX-1) | Reference |

| COX-1 | 9 nM | ~700-1000 fold | [1][2][3][4][5] |

| COX-2 | 6.3 µM | - | [1][2][3][4][5] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Human Hepatocellular Carcinoma (HCC) | Cell Growth | Dose and time-dependent inhibition | Various | [1] |

| Human Hepatocellular Carcinoma (HCC) | Apoptosis | Induction | Dose-dependent | [1] |

| Human Hepatocellular Carcinoma (HCC) | Colony Formation (Soft Agar) | Inhibition | Dose-dependent | [1] |

| Human Colon Cancer (COLO 320) | Cytotoxicity (WST-1) | IC50 of 5.6 µM (72 hrs) | 5.6 µM | [1] |

| Human Pancreatic Cancer (MIA PaCa-2) | Cytotoxicity (WST-1) | IC50 of 102 µM (72 hrs) | 102 µM | [1] |

| Human Lung Cancer (H460) | Colony Formation | Inhibition (in combination with TOS) | 5 µM | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the logical framework for its characterization.

Experimental Workflows

The diagrams below outline the workflows for key in vitro assays used to characterize this compound.

Experimental Protocols

Cyclooxygenase (COX-1) Inhibition Assay (Fluorometric)

This protocol is adapted from a generic fluorometric COX-1 inhibitor screening assay, where this compound is often used as a reference inhibitor.

Materials:

-

COX-1 enzyme (ovine)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

This compound (for control and test samples)

-

96-well microplate, black

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute COX-1 enzyme with sterile ddH2O. Keep on ice.

-

Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

-

Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Prepare the Arachidonic Acid solution by mixing with NaOH and diluting with ddH2O.

-

-

Assay Protocol:

-

Add 10 µl of diluted this compound or vehicle control to the appropriate wells of a 96-well plate.

-

Add 80 µl of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTS) Assay

This protocol outlines a common method for assessing the effect of this compound on cell viability.

Materials:

-

Target cell line (e.g., HCC cells)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTS Addition and Measurement:

-

Add 20 µl of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Calculate the IC50 value by plotting percent viability against the logarithm of the this compound concentration.

-

Soft Agar Colony Formation Assay

This assay is used to determine the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

Agar (Noble or similar)

-

6-well plates

-

Crystal Violet stain

Procedure:

-

Preparation of Agar Layers:

-

Base Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 ml into each well of a 6-well plate and allow it to solidify.

-

Top Layer: Prepare a 0.3% agar solution in complete medium.

-

-

Cell Suspension and Plating:

-

Trypsinize and count the cells.

-

Resuspend the cells in the 0.3% top agar solution at a density of approximately 500-1000 cells per well.

-

Add the desired concentration of this compound or vehicle control to the cell-agar suspension.

-

Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified base layer.

-

-

Incubation and Feeding:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.

-

Feed the colonies every 3-4 days by adding a small volume of complete medium containing the appropriate concentration of this compound or vehicle.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies with 0.005% crystal violet.

-

Count the number of colonies in each well using a microscope.

-

-

Data Analysis:

-

Compare the number of colonies in the this compound-treated wells to the vehicle-treated control wells to determine the percent inhibition of colony formation.

-

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.com [abcam.com]

- 5. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COX-2 Inhibitor Prediction With KNIME: A Codeless Automated Machine Learning-Based Virtual Screening Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-560 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of SC-560's engagement with its primary target, Cyclooxygenase-1 (COX-1), within a cellular context. This compound is a potent and highly selective inhibitor of COX-1, an enzyme pivotal in the conversion of arachidonic acid to prostanoids, which are key mediators in various physiological and pathological processes, including inflammation and cancer.[1][2] This document outlines the core methodologies, data interpretation, and signaling pathways relevant to the validation of this compound's mechanism of action in various cell lines.

This compound and its Target: Cyclooxygenase-1

This compound is a diaryl heterocycle compound that exhibits potent and selective inhibition of the COX-1 isoenzyme.[3] The high selectivity of this compound for COX-1 over COX-2 makes it a valuable tool for dissecting the specific roles of COX-1 in cellular signaling and disease.

Quantitative Data on this compound Selectivity and Efficacy

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified in various studies. The following table summarizes key IC50 values, demonstrating the compound's high selectivity for COX-1.

| Target | IC50 | Cell Line/System | Reference |

| COX-1 | 9 nM | Recombinant Human Enzyme | [4] |

| COX-2 | 6.3 µM | Recombinant Human Enzyme | [4] |

Experimental Protocols for this compound Target Validation

Validating the engagement of this compound with COX-1 in a cellular environment is crucial for confirming its on-target activity and interpreting its biological effects. The following sections detail key experimental protocols for this purpose.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein within intact cells. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[5][6]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture the selected cell line (e.g., HCT116, HuH-6) to approximately 80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Challenge:

-

After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by cooling to room temperature.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the supernatant.

-

Analyze the levels of soluble COX-1 in each sample by Western Blot.

-

Western Blot Analysis

Western blotting is used to detect and quantify the amount of soluble COX-1 remaining after the heat challenge in a CETSA experiment.

Detailed Protocol:

-

Sample Preparation:

-

Mix the protein lysates (supernatant from CETSA) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for COX-1 (e.g., rabbit anti-COX-1 antibody, dilution 1:1000) overnight at 4°C.[7][8][9]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

-

Data Presentation and Interpretation

The results from the CETSA experiment can be plotted to generate a melting curve, which shows the amount of soluble COX-1 as a function of temperature. In the presence of this compound, the melting curve for COX-1 is expected to shift to the right, indicating an increase in its thermal stability and thus, direct binding of the compound.

Example of Expected CETSA Results:

| Temperature (°C) | Soluble COX-1 (Vehicle) | Soluble COX-1 (this compound) |

| 40 | 100% | 100% |

| 45 | 95% | 98% |

| 50 | 80% | 90% |

| 55 | 50% | 75% |

| 60 | 20% | 50% |

| 65 | 5% | 25% |

| 70 | <1% | 10% |

Signaling Pathway Analysis

This compound, by inhibiting COX-1, modulates the arachidonic acid signaling pathway. COX-1 is the rate-limiting enzyme in the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostanoids, including prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2).[10][11]

Arachidonic Acid Signaling Pathway:

This compound in Specific Cell Lines

The effects of this compound have been investigated in various cancer cell lines, providing insights into the role of COX-1 in cancer biology.

-

Hepatocellular Carcinoma (HCC) Cells (HuH-6 and HA22T/VGH): In these cell lines, this compound has been shown to inhibit cell growth and induce apoptosis, suggesting a role for COX-1 in HCC progression.[1][2]

-

Colon Carcinoma Cells (HCT116): Studies in HCT116 cells have indicated that this compound can induce growth inhibition and cell cycle arrest. Interestingly, some of these effects have been reported to be independent of its COX-1 inhibitory activity, suggesting potential off-target effects or complex downstream signaling.

-

Lung Cancer Cells (A549 and H460): In lung cancer cell lines, this compound has also demonstrated growth inhibitory effects.[5]

Conclusion

The validation of this compound's engagement with its target, COX-1, is a critical step in utilizing this compound as a specific pharmacological tool and in the development of novel therapeutic strategies. The combination of techniques such as the Cellular Thermal Shift Assay and Western Blotting provides a robust framework for confirming direct target binding in a physiologically relevant context. Understanding the downstream signaling consequences of COX-1 inhibition by this compound in various cell lines is essential for elucidating the multifaceted roles of this enzyme in health and disease. This guide provides the foundational knowledge and experimental protocols for researchers to confidently validate the target of this compound and explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selectscience.net [selectscience.net]

- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CETSA [cetsa.org]

- 6. Cox1 Antibody | Cell Signaling Technology [cellsignal.com]

- 7. COX-1/Cyclooxygenase-1 antibody (13393-1-AP) | Proteintech [ptglab.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of p21CIP1 as a determinant of this compound response in human HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies Using SC-560: A Technical Guide for Researchers

Introduction

SC-560, with the chemical name 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2] It belongs to the diaryl heterocycle class of COX inhibitors and is structurally related to the COX-2 selective inhibitor, celecoxib.[3][4] While the therapeutic potential of COX-2 inhibition has been extensively explored, the role of COX-1 in various pathophysiological processes is an area of growing interest.[5] this compound serves as a critical pharmacological tool for elucidating the specific functions of COX-1 in contexts such as inflammation, cancer, and neuroinflammation.[1][5] This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound in exploratory research.

Core Mechanism of Action

The primary and most well-characterized mechanism of this compound is its selective inhibition of the COX-1 enzyme. The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for catalyzing the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostaglandins and thromboxanes.[1] These lipid mediators are involved in a wide array of physiological and pathological processes. By selectively inhibiting COX-1, this compound allows researchers to dissect the specific contributions of the COX-1 pathway.

However, emerging evidence suggests that this compound can also exert effects through COX-independent mechanisms, particularly at higher concentrations.[6][7] These off-target effects include the induction of apoptosis and cell cycle arrest in cancer cells, which appear to be unrelated to prostaglandin synthesis inhibition.[7][8]

Signaling Pathway: COX-1 Inhibition

The diagram below illustrates the canonical arachidonic acid pathway and the specific inhibitory action of this compound on COX-1.

Quantitative Data

The potency and selectivity of this compound are best understood through its quantitative parameters, such as IC50 values. Its pharmacokinetic profile is also crucial for designing and interpreting in vivo experiments.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 Value | Selectivity (COX-2 / COX-1) | Reference |

| Cyclooxygenase-1 (COX-1) | 9 nM (0.009 µM) | ~700 to 1,000-fold | [1][3][9] |

| Cyclooxygenase-2 (COX-2) | 6.3 µM | - | [1][9] |

| COX-1 (Human Platelets, TXA2 synthesis) | 2.5 nM | - | [10] |

| COX-1 (Human Monocytes, PGE2 synthesis) | 1.8 nM | - | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

| Parameter | Intravenous (IV) | Oral (in PEG 600) | Oral (in 1% Methylcellulose) | Reference |

| AUC (ng·h/mL) | 9704 ± 4038 | 1203.4 ± 130.3 | 523 ± 208 | [11] |

| Cmax (ng/mL) | - | 218.5 ± 86.9 | 119.8 ± 15.5 | [11] |

| t½ (hours) | 5.4 ± 0.8 | 3.7 ± 1.6 | 2.7 ± 1.7 | [11] |

| Clearance (CL, L/h/kg) | 1.15 ± 0.46 | - | - | [11] |

| Volume of Distribution (Vd, L/kg) | 9.1 ± 4.6 | - | - | [11] |

| Bioavailability | - | <15% | <15% | [3][11] |

Data are presented as mean ± SD, n=5. AUC: Area Under the Curve; Cmax: Maximum Concentration; t½: Half-life.

Exploratory Research Areas & Signaling

Beyond its primary mechanism, this compound has been used to probe the role of COX-1 in complex diseases like cancer and hepatopulmonary syndrome, often revealing COX-independent signaling pathways.

COX-Independent Effects in Cancer

In several cancer cell lines, including hepatocellular carcinoma and colon carcinoma, this compound induces apoptosis and inhibits cell proliferation at concentrations higher than those required for COX-1 inhibition.[7][8] This effect is linked to the modulation of key apoptotic and cell cycle proteins.

Role in Hepatopulmonary Syndrome (HPS)

In a rat model of HPS, this compound was shown to ameliorate hypoxia and intrapulmonary shunts.[12][13] This therapeutic effect was associated with the downregulation of inflammatory and angiogenic pathways, suggesting a key role for COX-1 in the pathogenesis of HPS.

Experimental Protocols

The following are summarized methodologies for key experiments involving this compound, based on published literature. Researchers should adapt these protocols to their specific experimental conditions and consult the original publications.

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Methodology: Based on Teng et al., 2003.[11]

-

Animal Model: Male Sprague-Dawley rats are used. Catheters are surgically implanted in the right jugular vein for serial blood sampling.

-

Drug Preparation: For oral administration, this compound is prepared as a solution in polyethylene glycol (PEG) 600 or as a suspension in 1% methylcellulose.[11] For intravenous (IV) administration, it is dissolved in a suitable vehicle.

-

Dosing: A single dose of 10 mg/kg is administered either orally via gavage or as an IV bolus.[11]

-